molecular formula C7H7N3O5 B1621419 2-Amino-4,6-dinitrobenzyl alcohol CAS No. 226711-13-3

2-Amino-4,6-dinitrobenzyl alcohol

Cat. No.: B1621419
CAS No.: 226711-13-3
M. Wt: 213.15 g/mol
InChI Key: LGSMQOJOUHHVIW-UHFFFAOYSA-N
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Description

2-Amino-4,6-dinitrobenzyl alcohol is an organic compound with the molecular formula C7H7N3O5 It is a derivative of benzyl alcohol, characterized by the presence of amino and nitro groups at specific positions on the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dinitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4,6-dinitrobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dinitrobenzyl alcohol involves its interaction with specific molecular targets. The compound can undergo redox reactions, influencing various biochemical pathways. It may act on enzymes and proteins, altering their function and activity. The exact molecular targets and pathways are still under investigation, but its effects are primarily due to its redox properties and ability to form reactive intermediates .

Comparison with Similar Compounds

  • 2-Amino-4,6-dinitrotoluene
  • 4-Amino-2,6-dinitrotoluene
  • 2,4,6-Trinitrotoluene (TNT)

Comparison: 2-Amino-4,6-dinitrobenzyl alcohol is unique due to the presence of both amino and nitro groups on the benzyl alcohol structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, while 2,4,6-Trinitrotoluene is primarily known for its explosive properties, this compound is more versatile in synthetic applications and research .

Properties

IUPAC Name

(2-amino-4,6-dinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c8-6-1-4(9(12)13)2-7(10(14)15)5(6)3-11/h1-2,11H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSMQOJOUHHVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945339
Record name (2-Amino-4,6-dinitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226711-13-3
Record name 2-Amino-4,6-dinitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226711133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Amino-4,6-dinitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4,6-DINITROBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJH480S298
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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